![molecular formula C11H7N3O5 B12316875 2-Cyano-3-(6-nitrobenzo[d][1,3]dioxol-5-yl)acrylamide](/img/structure/B12316875.png)
2-Cyano-3-(6-nitrobenzo[d][1,3]dioxol-5-yl)acrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Cyano-3-(6-nitrobenzo[d][1,3]dioxol-5-yl)acrylamide is a chemical compound that belongs to the class of acrylamides It features a cyano group, a nitrobenzo[d][1,3]dioxole moiety, and an acrylamide group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyano-3-(6-nitrobenzo[d][1,3]dioxol-5-yl)acrylamide typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the 6-nitrobenzo[d][1,3]dioxole derivative.
Formation of the Acrylamide Moiety: The acrylamide group is introduced through a reaction involving acrylonitrile and appropriate catalysts.
Final Coupling: The final step involves coupling the cyano group with the 6-nitrobenzo[d][1,3]dioxole derivative under controlled conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
2-Cyano-3-(6-nitrobenzo[d][1,3]dioxol-5-yl)acrylamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form different oxidation states.
Reduction: The nitro group can be reduced to an amine group under appropriate conditions.
Substitution: The cyano group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Products may include nitroso or nitro derivatives.
Reduction: Products include amine derivatives.
Substitution: Various substituted acrylamides can be formed depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-Cyano-3-(6-nitrobenzo[d][1,3]dioxol-5-yl)acrylamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential anticancer properties and ability to inhibit specific enzymes.
Materials Science: It can be used in the synthesis of polymers with unique properties.
Biological Research: It is used as a probe to study biological pathways and interactions.
Industrial Applications: It can be used in the development of new materials with specific chemical properties.
Wirkmechanismus
The mechanism of action of 2-Cyano-3-(6-nitrobenzo[d][1,3]dioxol-5-yl)acrylamide involves its interaction with molecular targets such as enzymes or receptors. The nitro group can participate in redox reactions, while the cyano and acrylamide groups can form covalent bonds with target molecules, leading to inhibition or activation of specific pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Cyano-3-(6-methoxybenzo[d][1,3]dioxol-5-yl)acrylamide
- 2-Cyano-3-(6-chlorobenzo[d][1,3]dioxol-5-yl)acrylamide
- 2-Cyano-3-(6-aminobenzo[d][1,3]dioxol-5-yl)acrylamide
Uniqueness
2-Cyano-3-(6-nitrobenzo[d][1,3]dioxol-5-yl)acrylamide is unique due to the presence of the nitro group, which imparts specific redox properties and potential biological activity. This distinguishes it from other similar compounds that may have different substituents on the benzo[d][1,3]dioxole moiety.
Eigenschaften
Molekularformel |
C11H7N3O5 |
|---|---|
Molekulargewicht |
261.19 g/mol |
IUPAC-Name |
(E)-2-cyano-3-(6-nitro-1,3-benzodioxol-5-yl)prop-2-enamide |
InChI |
InChI=1S/C11H7N3O5/c12-4-7(11(13)15)1-6-2-9-10(19-5-18-9)3-8(6)14(16)17/h1-3H,5H2,(H2,13,15)/b7-1+ |
InChI-Schlüssel |
UAEKMEVZWPTWHZ-LREOWRDNSA-N |
Isomerische SMILES |
C1OC2=C(O1)C=C(C(=C2)/C=C(\C#N)/C(=O)N)[N+](=O)[O-] |
Kanonische SMILES |
C1OC2=C(O1)C=C(C(=C2)C=C(C#N)C(=O)N)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-amino-5-[3-(4-fluorophenyl)-1H-pyrazol-5-yl]-4H-1,2,4-triazole-3-thiol](/img/structure/B12316798.png)
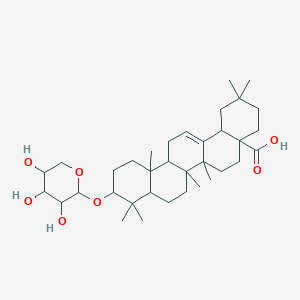
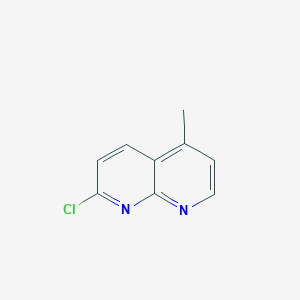

![N-ethyl-N-propan-2-ylpropan-2-amine;5-oxo-5-[3-[2-[2-[3-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]propoxy]ethoxy]ethoxy]propylamino]pentanoic acid](/img/structure/B12316832.png)
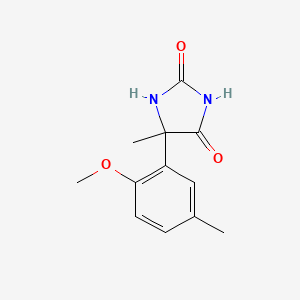

![(3R,4S)-1-[(tert-butoxy)carbonyl]-4-(naphthalen-2-yl)pyrrolidine-3-carboxylic acid](/img/structure/B12316843.png)
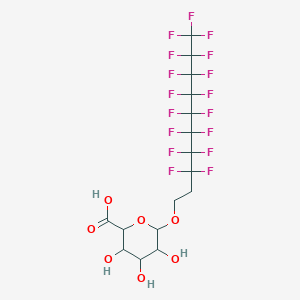

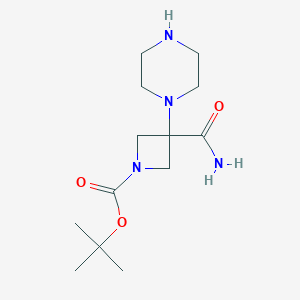
![6,7-dimethoxy-2,2,4-trimethyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran](/img/structure/B12316872.png)
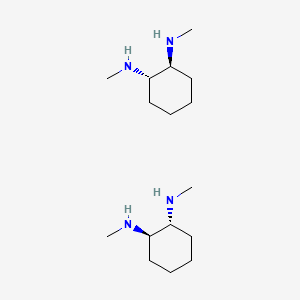
![(11-Ethyl-8,9-dihydroxy-4,6,16,18-tetramethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-13-yl)methyl 2-acetamidobenzoate](/img/structure/B12316888.png)
